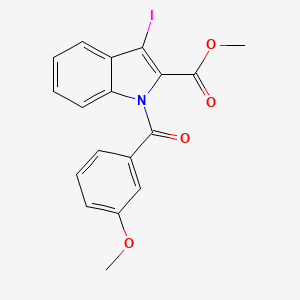

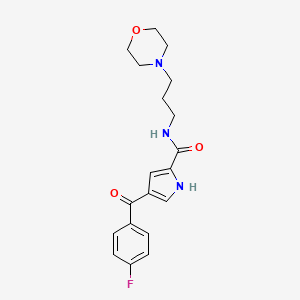

3-Fluoro-2-(oxetan-3-yloxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-2-(oxetan-3-yloxy)aniline” is a chemical compound with the CAS number 1349717-82-3 . It’s offered by several chemical companies for research and development purposes .

Molecular Structure Analysis

The molecular structure analysis of “3-Fluoro-2-(oxetan-3-yloxy)aniline” is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-(oxetan-3-yloxy)aniline” are not provided in the search results .Aplicaciones Científicas De Investigación

Docking and QSAR Studies for Kinase Inhibitors

- Compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) are studied for their inhibitory activity against c-Met kinase, important in cancer research. Docking studies and quantitative structure–activity relationship (QSAR) methods were used to understand the molecular features contributing to high inhibitory activity, offering insights into drug design (Caballero et al., 2011).

Chemical Synthesis and Characterization

- Research into the chemical synthesis of 3-Fluoro-2-quinolones from anilines, which includes compounds related to 3-Fluoro-2-(oxetan-3-yloxy)aniline, demonstrates their potential in producing valuable heterocyclic compounds. These findings are significant for the development of new pharmaceuticals and advanced materials (Mävers & Schlosser, 1996).

Application in Synthesizing Quinazoline and Isoindolinone

- The use of similar fluoro-aniline derivatives in the Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds is noted. These compounds are important in medicinal chemistry, highlighting the role of fluoro-aniline derivatives in innovative drug synthesis (Wu et al., 2021).

Polymer Synthesis and Characterization

- The electrochemical behavior and polymerization of fluoro-substituted anilines, including those related to 3-Fluoro-2-(oxetan-3-yloxy)aniline, have been studied. The polymers derived from these processes have potential applications in materials science, particularly in the development of conductive materials (Cihaner & Önal, 2002).

Pharmaceutical and Therapeutic Applications

- The synthesis and antimicrobial activities of compounds related to 3-Fluoro-2-(oxetan-3-yloxy)aniline have been explored. This research is crucial for developing new antibacterial and antifungal agents, furthering the field of infectious disease treatment (Mistry et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-2-(oxetan-3-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNOXRHXILQOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)